2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol
Overview
Description
“2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol” is a chemical compound with the molecular formula C9H13NOS. It has a molecular weight of 183.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is stored at room temperature and is in oil form . Unfortunately, the boiling point and other physical and chemical properties are not specified .Scientific Research Applications
Novel Ring Synthesis
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol derivatives have been used in novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis. This involves reductive cyclization of sulfanyl compounds, leading to derivatives like 6-amino-5H-pyrrolo[1,2-a][3.1.6]benzothiadiazocine-7-oxide (Kimbaris et al., 2004).
Synthesis of Amino Acid Derivatives
This compound is involved in synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives have applications as building blocks in pharmaceuticals with potent biological activity (Kantam et al., 2010).
Crystal Structure Studies
4-Methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate, a related compound, has been studied for its crystal structure, contributing to the understanding of molecular conformations and interactions (Ramli et al., 2015).
Antiulcer Agent Development
2-{[(4-Methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs have been synthesized and evaluated for antiulcer potential, including mode of action and inhibition of H+/K+ ATPase activity (Sahoo & Subudhi, 2014).
Reactions with N,N-Binucleophilic Agents
Studies on reactions with N,N-binucleophilic agents have expanded the scope of compounds derived from this compound. This has led to various derivatives, including 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one (Kosolapova et al., 2013).
Synthesis of Pyrazole Derivatives
3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles were synthesized using reactions of bis(alkylsulfanyl)methylidene malononitriles with phenylhydrazine, indicating applications in chemical synthesis (Lipin et al., 2020).
Aminolysis of Epoxides
Beta-Amino alcohols N-2'-pyridylmethyl substituted 3 were prepared using aminolysis of 1,2-epoxides by 2-picolylamine, catalyzed by Al(OTf)(3). This is a key step in synthesizing new classes of ionic liquids (Fringuelli et al., 2004).
Antibacterial and Antioxidant Activities
2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone was synthesized and characterized for antibacterial and antioxidant activities, demonstrating biological applications (Sarac, 2020).
Anti-Helicobacter pylori Agents
Compounds derived from this compound have shown potential as anti-Helicobacter pylori agents, indicating their utility in developing new antimicrobial drugs (Carcanague et al., 2002).
Inhibition of Mild Steel Corrosion
Compounds like 2-{[(2-sulfanylphenyl)imino]methyl}]phenol, derived from similar structures, have been studied for their inhibitory effect on corrosion of mild steel, indicating applications in materials science (Behpour et al., 2008).
Synthesis of Bisquinolines
Bis(2-aryl-4-arylquinolin-3-yl)sulfanes and related compounds were synthesized by double Friedlander reaction, showing the versatility of these compounds in complex organic syntheses (Paul et al., 2011).
Properties
IUPAC Name |
2-(4-amino-3-methylphenyl)sulfanylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOJPFYZGAJBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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